RG7775
CAS No.:
Cat. No.: VC1555632
Molecular Formula: C12H12N4O
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N4O |
|---|---|
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Structural Classification
As a pegylated variant of the pyrrolidine-class MDM2 inhibitor Idasanutlin (RG7388), RG7775 incorporates polyethylene glycol chains into its structure . This structural modification typically aims to improve pharmacokinetic properties while maintaining the core pharmacophore responsible for MDM2 binding.
The pyrrolidine structural class distinguishes RG7775 from other MDM2 inhibitors such as the cis-imidazoline class (e.g., RG7112) and the spirooxindole class (e.g., Milademetan) . Each structural class has distinct binding characteristics with the MDM2 protein, potentially influencing efficacy and side effect profiles.
Mechanism of Action
Primary Molecular Target
RG7775 functions through a mechanism that involves binding to the MDM2 protein, thereby preventing it from inhibiting p53 activity. This targeted molecular approach is central to its therapeutic potential.
MDM2 (Mouse Double Minute 2) acts as a negative regulator of the tumor suppressor protein p53, facilitating its degradation through ubiquitination and blocking its transcriptional activity . By binding to MDM2, RG7775 prevents this inhibitory interaction, allowing p53 to resume its function.
p53 Pathway Activation
The inhibition of MDM2 by RG7775 leads to the reactivation of p53 pathways, promoting cancer cell death through apoptosis. This mechanism is particularly significant because p53 plays a crucial role in controlling cell cycle progression and triggering programmed cell death in response to DNA damage or oncogenic stress.
In malignancies with wild-type p53 but overexpressed or amplified MDM2, inhibitors like RG7775 can effectively restore p53 function, potentially inducing cancer cell death while sparing normal cells . This selective approach represents a key strategy in modern targeted cancer therapy.
Clinical Development
Clinical Trial Information
RG7775 has been evaluated in a Phase I clinical trial (NCT02098967) designed to investigate its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors or acute myeloid leukemia . This trial began on April 21, 2014, and included study sites in both the United States and Canada .
The trial enrolled patients with advanced cancer and relapsing acute myeloid leukemia, providing critical insights into the compound's clinical profile across different cancer types . This early-phase investigation has been essential in establishing preliminary efficacy and safety parameters for RG7775.
Dosing and Administration
In clinical investigations, RG7775 has been administered at various dose levels to determine optimal therapeutic parameters. For solid tumor patients, a dose of 110 mg was associated with an 8% rate of dose-limiting toxicities (DLTs), while a higher dose of 120 mg resulted in a 44% DLT rate . This information has been crucial for establishing the maximum tolerated dose (MTD) for different patient populations.
For patients with acute myeloid leukemia, the maximum tolerated dose was determined to be 200 mg . This higher tolerance in AML patients compared to solid tumor patients may reflect differences in drug distribution, metabolism, or target tissue sensitivity between these disease states.
Clinical Efficacy and Outcomes
Results in Acute Myeloid Leukemia
In patients with acute myeloid leukemia, RG7775 demonstrated a disease control rate of 42% . This relatively higher rate of response compared to solid tumors may reflect differences in cellular accessibility, target expression, or pathway dependency between these malignancy types.
The promising activity in AML aligns with observations for other MDM2 inhibitors, suggesting that hematological malignancies may represent a particularly suitable context for this therapeutic approach . The p53 pathway remains intact in approximately 90% of AML cases, providing a strong rationale for MDM2 inhibition in this disease.
Pharmacokinetic Properties
Absorption and Distribution
For context, Idasanutlin (RG7388), the parent compound of RG7775, has been reported to have an absolute bioavailability of 40.1% . This information provides some insight into the absorption characteristics of the chemical class, though pegylation would likely modify these parameters.
Comparison with Other MDM2 Inhibitors
RG7775 in the Context of MDM2 Inhibitor Development
RG7775 represents an evolution in the development of MDM2 inhibitors, following earlier agents such as RG7112 and building upon the foundation of Idasanutlin (RG7388). The table below provides a comparative overview of key MDM2 inhibitors including RG7775:
Structural and Functional Distinctions
The pegylation of RG7775 distinguishes it from other MDM2 inhibitors and represents a significant pharmaceutical strategy to enhance drug properties. Pegylation typically increases molecular size, which can reduce renal clearance and extend half-life, potentially allowing for less frequent dosing schedules.
The pyrrolidine structural class shared by RG7775 and Idasanutlin differs from the cis-imidazoline class of RG7112 and the spirooxindole class of Milademetan . Each structural class has unique binding characteristics with MDM2, potentially resulting in different efficacy and toxicity profiles.
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